molecular formula C7H6ClN3O3 B1612320 4-Chloro-3-nitrobenzamide oxime CAS No. 96898-75-8

4-Chloro-3-nitrobenzamide oxime

Cat. No.: B1612320
CAS No.: 96898-75-8
M. Wt: 215.59 g/mol
InChI Key: IXTZBWZQCKMKJC-UHFFFAOYSA-N
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Description

An Overview of Substituted Benzamide (B126) Oxime Scaffolds

Substituted benzamide oximes are a class of organic compounds characterized by a benzamide core functionalized with an oxime group (-NOH). This structural motif is of significant interest in medicinal chemistry, where it is often employed as a bioisostere for carboxylic acids, amides, or esters. Bioisosteric replacement is a strategy used to modify a bioactive compound to enhance its pharmacological properties, such as potency, selectivity, and metabolic stability. chemicalbull.com

The amidoxime (B1450833) group itself is a key pharmacophore and a versatile synthetic intermediate. nih.gov These scaffolds are crucial in the synthesis of various nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. mdpi.comorganic-chemistry.org The reaction of a benzamide oxime with an acylating agent is a common and effective method for constructing the 1,2,4-oxadiazole (B8745197) ring, a core structure found in numerous biologically active compounds. nih.govchemspider.com The specific substituents on the benzene (B151609) ring of the benzamide oxime play a critical role in modulating the electronic and steric properties of the final products, thereby influencing their biological activity.

Historical and Current Significance of 4-Chloro-3-nitrobenzamide (B92726) Oxime in Synthetic Chemistry

While extensive research dedicated exclusively to 4-Chloro-3-nitrobenzamide oxime is not widely documented, its significance lies in its role as a precursor for more complex molecules. The historical context of this compound is rooted in the broader development of benzamide and oxime chemistry. Oximes, in general, are recognized for their utility as protecting groups for carbonyl compounds and as therapeutic agents. nih.gov

The current importance of this compound stems from its potential application in the synthesis of substituted 1,2,4-oxadiazoles. The chloro and nitro groups on the phenyl ring are key functional handles that can be manipulated in subsequent synthetic steps. The presence of these electron-withdrawing groups influences the reactivity of the aromatic ring and the amidoxime moiety.

The synthesis of this compound would typically start from its corresponding benzamide or nitrile. The precursor, 4-Chloro-3-nitrobenzamide, can be prepared from 4-chloro-3-nitrobenzoic acid. nih.govresearchgate.net The synthesis of 4-chloro-3-nitrobenzoic acid itself is well-established and can be achieved through the nitration of p-chlorobenzoic acid. guidechem.com

The primary synthetic utility of this compound is as a key intermediate for creating 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org This is typically achieved through condensation and cyclization with various carboxylic acid derivatives. mdpi.com The resulting 1,2,4-oxadiazole ring serves as a stable, non-hydrolyzable amide isostere, a valuable feature in drug design. nih.gov

Scope and Research Objectives Pertaining to this compound

The main research objective concerning this compound is its utilization as a building block in synthetic and medicinal chemistry programs. The focus is on leveraging its reactive sites to generate libraries of novel compounds for biological screening.

Key research objectives include:

Development of Efficient Synthetic Protocols: To establish optimized and scalable methods for the synthesis of this compound and its subsequent conversion into 1,2,4-oxadiazole derivatives. mdpi.com

Exploration of Chemical Diversity: To react this compound with a wide array of acylating agents to produce a diverse set of 3,5-disubstituted 1,2,4-oxadiazoles. The chloro and nitro substituents offer opportunities for further functionalization, such as nucleophilic aromatic substitution or reduction of the nitro group, to expand the chemical space.

Investigation of Biological Activity: To screen the synthesized 1,2,4-oxadiazole derivatives for a range of biological activities. Given the prevalence of this heterocycle in pharmacologically active compounds, there is potential for discovering new leads in areas such as anticancer and antiparasitic research. nih.gov

Compound Data Tables

Table 1: Properties of this compound

Property Value Source
IUPAC Name 4-chloro-N'-hydroxy-3-nitrobenzimidamide N/A
CAS Number 96898-75-8 chemspider.com
Molecular Formula C₇H₆ClN₃O₃ chemspider.com
Molecular Weight 215.59 g/mol cymitquimica.com
Appearance Solid (predicted) N/A
Purity Typically ≥97% (as supplied by vendors) cymitquimica.com

| InChI Key | IXTZBWZQCKMKJC-UHFFFAOYSA-N | cymitquimica.com |

Table 2: Properties of Precursor Compound: 4-Chloro-3-nitrobenzamide

Property Value Source
IUPAC Name 4-chloro-3-nitrobenzamide nih.gov
CAS Number 16588-06-0 nih.gov
Molecular Formula C₇H₅ClN₂O₃ nih.gov
Molecular Weight 200.58 g/mol nih.gov
Appearance Solid chemicalbull.com

| Crystal System | Monoclinic | nih.gov |

Table 3: Properties of Precursor Compound: 4-Chloro-3-nitrobenzoic acid

Property Value Source
IUPAC Name 4-chloro-3-nitrobenzoic acid nih.gov
CAS Number 96-99-1 nih.gov
Molecular Formula C₇H₄ClNO₄ nih.gov
Molecular Weight 201.56 g/mol N/A
Appearance Light yellow crystalline powder guidechem.com

| Solubility | Soluble in hot water and alcohols | guidechem.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96898-75-8

Molecular Formula

C7H6ClN3O3

Molecular Weight

215.59 g/mol

IUPAC Name

4-chloro-N'-hydroxy-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C7H6ClN3O3/c8-5-2-1-4(7(9)10-12)3-6(5)11(13)14/h1-3,12H,(H2,9,10)

InChI Key

IXTZBWZQCKMKJC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl

Isomeric SMILES

C1=CC(=C(C=C1/C(=N\O)/N)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Nitrobenzamide Oxime

Classical Amidoxime (B1450833) Formation Routes

The most established and direct method for synthesizing amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. This reaction forms the cornerstone of 4-Chloro-3-nitrobenzamide (B92726) oxime synthesis.

Synthesis via Hydroxylamine Reaction with 4-Chloro-3-nitrobenzonitrile (B1361363)

The primary route for the preparation of 4-Chloro-3-nitrobenzamide oxime involves the reaction of its corresponding nitrile, 4-chloro-3-nitrobenzonitrile, with hydroxylamine. researchgate.netjustia.com The general mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the cyano group.

This synthesis is typically carried out by treating the starting nitrile with hydroxylamine hydrochloride in the presence of a base. researchgate.net The base, commonly sodium carbonate or an organic amine like triethylamine (B128534), is necessary to liberate the free hydroxylamine from its salt. researchgate.net The reaction is generally performed in a protic solvent, such as ethanol (B145695) or methanol (B129727), and often requires heating to proceed at a practical rate. researchgate.netjustia.com The reaction time can vary significantly, from a few hours to over a day, depending on the specific substrate and conditions. researchgate.net Aromatic nitriles, especially those with electron-withdrawing groups like the nitro and chloro substituents present in 4-chloro-3-nitrobenzonitrile, are generally good substrates for this transformation.

A representative reaction scheme is as follows:

Image of the chemical reaction showing 4-chloro-3-nitrobenzonitrile reacting with hydroxylamine (NH2OH) in the presence of a base and a solvent to yield this compound.

Optimization of Reaction Parameters for Amidoxime Synthesis

The efficiency and yield of amidoxime synthesis can be sensitive to several factors, making optimization a key consideration for industrial production.

Reaction Conditions: The reaction is typically conducted at temperatures ranging from room temperature to the reflux temperature of the solvent, commonly ethanol or methanol, to decrease reaction times. researchgate.net While aromatic amidoximes are often obtained in high yields, an excess of hydroxylamine may be employed to improve the outcome, especially for less reactive substrates. researchgate.net

Base Selection: The choice and stoichiometry of the base are critical. Common bases include sodium carbonate, sodium bicarbonate, and triethylamine, which are used to generate free hydroxylamine in situ from hydroxylamine hydrochloride. researchgate.netgoogle.com

Solvent System: While alcohols like methanol and ethanol are standard, aqueous solutions of hydroxylamine have also been used, which can sometimes shorten reaction times and eliminate the need for a separate base. researchgate.net

Influence of Metal Ions: A significant factor in the reproducibility of industrial-scale synthesis is the presence of trace metal ions. It has been found that metal ions, such as iron, which may leach from reaction vessels like those made of stainless steel, can lead to decreased and variable yields. A patented solution to this problem is the addition of a chelating agent to the reaction mixture. The chelating agent sequesters these metal ions, preventing them from interfering with the reaction and thus ensuring stable, high yields. google.com This approach also broadens the range of suitable materials for reaction vessels. google.com

Below is a table summarizing the key parameters and their typical ranges for the synthesis of benzamidoximes from benzonitriles.

ParameterTypical Range/OptionsEffect on Reaction
Temperature Room Temperature to Reflux (e.g., ~78 °C for Ethanol)Higher temperatures generally decrease reaction time.
Solvent Methanol, Ethanol, Aqueous solutionsChoice affects solubility of reagents and reaction rate.
Base Na₂CO₃, NaHCO₃, TriethylamineLiberates free hydroxylamine from its hydrochloride salt.
Hydroxylamine 1.1 to 3.0 equivalentsAn excess can improve yield for less reactive nitriles.
Additives Chelating Agents (e.g., EDTA)Sequesters metal ions, leading to more stable and higher yields. google.com

Alternative Synthetic Pathways for Benzamide (B126) Oxime Derivatives

Beyond the classical nitrile route, other synthetic strategies can be envisioned for preparing benzamide oxime derivatives, primarily through the chemical modification of related functional groups.

Functional Group Interconversions on Pre-existing Benzamide Derivatives

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. sigmaaldrich.com For the synthesis of this compound, a potential alternative starts from the corresponding amide, 4-chloro-3-nitrobenzamide. While the reaction of hydroxylamine with amides is generally not facile, conversions are possible. justia.com A more common FGI approach involves the reaction of hydroxylamine with thioamides, which are typically more reactive than their amide counterparts and can produce amidoximes in good yields. researchgate.netjustia.com

Another relevant FGI is the Beckmann rearrangement, which transforms oximes into amides. epo.org While this is the reverse of the desired transformation, understanding the conditions that favor the oxime is crucial for synthesis design.

Novel Catalytic Approaches for Oxime Generation

Modern organic synthesis has seen the development of advanced catalytic methods that can be applied to the formation of oximes and their derivatives. One innovative approach involves using O-acetyl oximes as transformable directing groups for palladium-catalyzed C-H bond functionalization. In this strategy, an existing oxime derivative is used to direct a catalyst to a specific C-H bond on the molecule, allowing for the introduction of new functional groups. While this method builds upon a pre-existing oxime, it represents a powerful tool for creating complex, functionalized oxime-containing molecules that may not be accessible through classical routes. For instance, this methodology has been used for the Pd-catalyzed iodination and chlorination of aromatic rings directed by the oxime group.

Other catalytic systems have been explored for related transformations. For example, heterogeneous copper fluorapatite (B74983) (CuFAP) catalysts have been developed for the one-pot synthesis of nitriles and amides from aldehydes via an aldoxime intermediate under neat conditions. Such catalytic systems highlight the ongoing search for more efficient and reusable catalysts in nitrogen-containing compound synthesis.

Principles of Sustainable Synthesis in this compound Production

The principles of green chemistry aim to design chemical processes that are more environmentally benign. These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules, including amidoximes.

One significant advancement is the use of microreactor technology. Synthesizing aromatic amidoximes by reacting nitriles with hydroxylamine in a microreactor offers superior control over reaction conditions, such as temperature and mixing, due to the high surface-area-to-volume ratio. This technology allows for reactions to be run safely at elevated temperatures, close to the thermal onset of hydroxylamine decomposition, leading to full conversion and potentially higher purity products in a continuous flow system.

The table below outlines some sustainable approaches applicable to amidoxime synthesis.

Sustainable ApproachDescriptionAdvantages
Microreactor Technology Continuous flow synthesis in a micro-scale reactor.Enhanced safety, better temperature control, improved yield and purity, suitable for automation.
Ultrasonic Irradiation Use of ultrasound energy to promote the reaction in the absence of a solvent. researchgate.netReduced reaction times, high yields, elimination of solvent waste. researchgate.net
Green Solvents Using environmentally benign solvents or water-based systems. researchgate.netReduced toxicity and environmental impact compared to traditional organic solvents.
Catalyst Recyclability Employing heterogeneous or supported catalysts that can be easily separated and reused.Lower overall cost, reduced waste from spent catalysts.

Exploration of Green Solvents and Solvent-Free Methodologies

The synthesis of amidoximes, including this compound, has traditionally been performed in alcoholic solvents. The reaction of a nitrile with hydroxylamine hydrochloride, often in the presence of a base like sodium carbonate, is typically conducted in refluxing ethanol or methanol to facilitate the formation of the amidoxime functional group. nih.gov However, contemporary research emphasizes the reduction or elimination of volatile organic solvents, leading to the investigation of greener alternatives and solvent-free techniques.

A significant advancement in green chemistry is the use of solvent-free reaction conditions. For the synthesis of amidoximes from nitriles and hydroxylamine, methods utilizing ultrasonic irradiation have been developed. This technique can lead to high yields of 70-85% in significantly shorter reaction times compared to conventional heating. nih.gov Another solvent-free approach reported for the synthesis of oximes from carbonyls, which could be conceptually applied, involves the simple grinding of reactants with a solid catalyst at room temperature. nih.gov

Ionic liquids have also been investigated as alternative solvents for the reaction between nitriles and hydroxylamine. These non-volatile solvents can offer a more controlled reaction environment, potentially minimizing the formation of amide by-products that can occur in traditional alcohol solvents, thus simplifying purification and reducing chemical waste. rsc.org

Interactive Table 1: Green and Solvent-Free Synthetic Approaches for Amidoximes

Methodology Typical Conditions Key Advantages Relevant Findings
Conventional Refluxing ethanol or methanol with a base. nih.gov Established and widely used method. Effective but relies on volatile organic solvents and heating.
Ultrasonic Irradiation Solvent-free, sonication. nih.gov High yields (70-85%), short reaction times, energy efficient. A demonstrated green method for amidoxime synthesis. nih.gov
Ionic Liquids Reaction of nitrile and hydroxylamine in an ionic liquid. rsc.org Non-volatile solvent, can improve selectivity and eliminate amide by-products. Offers a pathway to a cleaner reaction with easier purification. rsc.org

Development of Environmentally Benign Catalytic Systems

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, this involves moving beyond stoichiometric bases to catalytic systems that are safer, more efficient, and reusable.

The conventional method for generating the reactive hydroxylamine nucleophile involves using bases like triethylamine or sodium carbonate with hydroxylamine hydrochloride. nih.gov While effective, this generates salt by-products. Modern approaches seek to minimize waste through catalysis.

Although specific catalytic systems for the synthesis of this compound are not widely documented, research into related transformations provides insight into potential green catalytic strategies. For instance, the hydration of nitriles to amides, a related process, has been achieved using heterogeneous catalysts such as palladium on carbon combined with ferrous magnetic nanoparticles (Pd/C-Fe3O4). researchgate.net Such solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. researchgate.net

Metal-free catalysis offers another avenue for environmentally benign synthesis. One-pot methods for creating other N-substituted amidoximes have utilized systems like triphenylphosphine (B44618) and iodine under mild conditions. nih.gov Furthermore, the use of simple, inexpensive, and low-toxicity catalysts like boric acid has proven effective in the solvent-free synthesis of amides from carboxylic acids and urea, suggesting its potential applicability in related transformations. researchgate.netsemanticscholar.org The avoidance of metal-based catalysts can also be critical in applications where metal contamination is a concern. google.com

Interactive Table 2: Environmentally Benign Catalytic Systems and Concepts

Catalyst/System Reaction Type Advantages Relevance to Amidoxime Synthesis
Heterogeneous Catalysts (e.g., Pd/C-Fe3O4) Nitrile hydration to amide. researchgate.net Reusable, easy to separate from product, reduces waste. researchgate.netresearchgate.net Conceptually applicable for developing sustainable catalysts for amidoxime synthesis.
Triphenylphosphine/Iodine Dehydrative condensation to form N-substituted amidoximes. nih.gov Metal-free, mild reaction conditions, short reaction times. A demonstrated metal-free system for a related amidoxime synthesis. nih.gov
Boric Acid Solvent-free amide synthesis. researchgate.netsemanticscholar.org Inexpensive, low toxicity, environmentally friendly, efficient under solvent-free conditions. A potential green catalyst for exploration in amidoxime synthesis. researchgate.netsemanticscholar.org

Chemical Reactivity and Functional Group Transformations of 4 Chloro 3 Nitrobenzamide Oxime

Reactivity of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo a variety of reactions. Its reactivity stems from the lone pair of electrons on the nitrogen and oxygen atoms, as well as the polar N-O bond.

Electrophilic O-Derivatization Reactions (e.g., O-Alkylation, O-Acylation)

The oxygen atom of the oxime can act as a nucleophile, reacting with electrophiles to form O-substituted derivatives. These reactions are important for introducing various functionalities and modifying the properties of the parent molecule.

O-Alkylation: In O-alkylation, an alkyl group is introduced onto the oxygen atom of the oxime. This is typically achieved by reacting the oxime with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming the more nucleophilic oximate anion, which then attacks the alkyl halide.

O-Acylation: Similarly, O-acylation involves the introduction of an acyl group (R-C=O) onto the oxime oxygen. This can be accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions often proceed readily, even without a base, due to the high reactivity of the acylating agent. For instance, treatment of an oxime with acetic anhydride (B1165640) can yield the corresponding O-acetyl oxime. masterorganicchemistry.com

The table below summarizes some examples of electrophilic O-derivatization reactions.

ReactantReagentProduct
4-Chloro-3-nitrobenzamide (B92726) oximeAlkyl halide (e.g., CH₃I) in the presence of a baseO-Alkyl-4-chloro-3-nitrobenzamide oxime
4-Chloro-3-nitrobenzamide oximeAcyl chloride (e.g., CH₃COCl)O-Acyl-4-chloro-3-nitrobenzamide oxime

Nucleophilic Reactivity of the Oximate Anion

The oximate anion, formed by the deprotonation of the oxime's hydroxyl group, is a potent nucleophile. This enhanced nucleophilicity allows it to participate in a wider range of reactions compared to the neutral oxime. The reactivity of the oximate anion is central to its role in various chemical transformations, including its use in the synthesis of other compounds.

A series of α-nucleophile oxime derivatives have been synthesized and studied for their reactivity. nih.gov The reactivity of these oximes is quantifiable by kinetic parameters such as the observed rate constant (kobsd). nih.gov Studies have shown that the reactivity of oximes can be significantly higher than other related compounds under specific pH and temperature conditions. nih.gov

Rearrangement Reactions Involving the Oxime Moiety

Oximes are well-known to undergo rearrangement reactions, most notably the Beckmann rearrangement. masterorganicchemistry.comwiley-vch.de This reaction typically occurs under acidic conditions and involves the migration of the group anti-periplanar to the hydroxyl group, leading to the formation of an N-substituted amide. masterorganicchemistry.comwiley-vch.de The first step of the Beckmann rearrangement is the conversion of the oxime's hydroxyl group into a good leaving group, often through protonation or reaction with a reagent like phosphorus pentachloride. masterorganicchemistry.comlibretexts.org The subsequent migration of an alkyl or aryl group results in the formation of a nitrilium ion intermediate, which is then hydrolyzed to the amide. masterorganicchemistry.com

The table below outlines the general steps of the Beckmann rearrangement.

StepDescription
1Protonation of the hydroxyl group to form a better leaving group. wiley-vch.de
2Migration of the group trans to the leaving group and loss of water to form a carbocation. wiley-vch.de
3Nucleophilic attack by a water molecule on the carbocation. wiley-vch.de
4Deprotonation. wiley-vch.de
5Tautomerization to yield the final N-substituted amide. wiley-vch.de

Transformations of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Selective Reduction to Amine Functionality

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. jsynthchem.com Aromatic amines are valuable intermediates in the production of dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com

Several methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using reagents like Raney nickel or palladium-on-carbon is a common and efficient method. wikipedia.orgchemeurope.com Other reducing agents such as iron in acidic media, sodium hydrosulfite, and tin(II) chloride can also be employed. wikipedia.org The choice of reducing agent is crucial, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. For instance, pressure-mediated reduction using hydrazine (B178648) hydrate (B1144303) has been shown to selectively reduce aromatic nitro groups in the presence of an amide functionality. researchgate.net Another approach involves the use of sodium borohydride (B1222165) in the presence of a transition metal complex like Ni(PPh₃)₄, which enhances the reducing power of the borohydride to effectively reduce nitro compounds. jsynthchem.com

The table below lists various reagents used for the reduction of aromatic nitro compounds to amines.

ReagentConditions
Catalytic Hydrogenation (e.g., Raney nickel, Pd/C)Varies
Iron in acidic mediaVaries
Sodium HydrosulfiteVaries
Tin(II) ChlorideVaries
Hydrazine HydratePressure-mediated
Sodium Borohydride / Ni(PPh₃)₄Ethanol (B145695) solvent

Role of the Nitro Group in Aromatic System Activation

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. However, it significantly activates the ring for nucleophilic aromatic substitution (NAS). jsynthchem.comsci-hub.se The nitro group, particularly when positioned ortho or para to a leaving group (in this case, the chlorine atom), can stabilize the negative charge of the Meisenheimer complex intermediate formed during NAS. This stabilization facilitates the displacement of the leaving group by a nucleophile.

This activating effect is a key principle in the synthesis of various derivatives of 4-chloro-3-nitrobenzamide, where the chlorine atom can be substituted by a range of nucleophiles. nih.gov The ability of the nitro group to activate the aromatic system is a cornerstone of its utility in organic synthesis. sci-hub.se

Reactivity of the Chloro Substituent on the Aromatic Ring

The chlorine atom on the benzene (B151609) ring is subject to transformations characteristic of aryl halides, particularly those activated by strongly electron-withdrawing groups. Its reactivity is primarily exploited through two major pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reaction Methodologies

The aryl chloride functionality in this compound makes it a potential substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. While specific literature detailing the cross-coupling of this exact molecule is scarce, its structure is amenable to well-established methodologies such as the Sonogashira, and Heck reactions. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt) and subsequent reductive elimination to yield the arylated alkyne product. youtube.com For a substrate like this compound, this would lead to the substitution of the chlorine atom with an alkyne group.

Table 1: Illustrative Sonogashira Coupling Conditions for Aryl Chlorides

Component Example Reagent/Condition Role in Reaction
Aryl Halide This compound Substrate
Alkyne Phenylacetylene Coupling Partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ Primary Catalyst
Copper Co-catalyst Copper(I) iodide (CuI) Activates the alkyne
Base/Solvent Triethylamine (B128534) (Et₃N) Neutralizes HX byproduct, Solvent
Temperature Room Temperature to 80 °C Reaction Condition

The Heck reaction , another cornerstone of palladium catalysis, couples aryl halides with alkenes. The mechanism also begins with the oxidative addition of the aryl chloride to the Pd(0) catalyst. The resulting palladium complex then coordinates with the alkene, followed by migratory insertion of the aryl group onto the alkene. A final β-hydride elimination step releases the substituted alkene product and regenerates the active palladium catalyst.

While theoretically applicable, the success of these coupling reactions can be influenced by the presence of the other functional groups. The nitro group, being strongly electron-withdrawing, can sometimes affect catalyst activity. The amidoxime (B1450833) moiety might also coordinate with the metal catalyst, potentially requiring specific ligand selection to achieve efficient transformation.

Nucleophilic Aromatic Substitution Pathways

The chloro substituent in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the strongly electron-withdrawing nitro group positioned ortho to the chlorine atom. researchgate.netscranton.edu

The SNAr mechanism is a two-step addition-elimination process. youtube.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (chlorine). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation and thus accelerating the reaction. youtube.com In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com

A wide variety of nucleophiles can be employed in SNAr reactions with activated aryl chlorides. Common examples include amines, alkoxides, and thiolates, leading to the formation of N-aryl, O-aryl, and S-aryl bonds, respectively. For instance, reaction with various primary or secondary amines would yield the corresponding N-substituted 3-nitrobenzamide (B147352) oxime derivatives. youtube.comcdnsciencepub.com

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Aniline (B41778), Piperidine N-Aryl/N-Alkyl Derivative
Alkoxide Sodium Methoxide Aryl Ether Derivative
Thiolate Sodium Thiophenoxide Aryl Thioether Derivative
Hydroxide Sodium Hydroxide Phenolic Derivative

Cyclization Reactions and Heterocyclic Compound Formation

The amidoxime functional group is a particularly valuable precursor for the synthesis of five-membered nitrogen-containing heterocycles. nih.gov Its unique arrangement of nitrogen and oxygen atoms allows for various cyclization strategies, leading to important heterocyclic cores like 1,2,4-oxadiazoles.

Construction of Nitrogen-Containing Heterocycles from this compound Precursors

The most common transformation of an amidoxime is its conversion into a 1,2,4-oxadiazole (B8745197) . organic-chemistry.orgnih.govmdpi.com This is typically achieved by reacting the amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride) or a nitrile, followed by a cyclodehydration step. organic-chemistry.orgnih.gov When this compound is treated with an acyl chloride, for example, an O-acyl amidoxime intermediate is formed. This intermediate can then undergo thermal or base-catalyzed cyclization to furnish a 3,5-disubstituted 1,2,4-oxadiazole, where the 3-position is occupied by the 4-chloro-3-nitrophenyl group. nih.gov

Another potential pathway involves the reductive cyclization of the ortho-nitro group. researchgate.netrsc.orgnih.gov Chemical reduction of the nitro group (e.g., using agents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation) would generate an in situ amino group. nih.gov This newly formed aniline derivative could then undergo intramolecular cyclization with the adjacent amidoxime moiety. Depending on the reaction conditions and the specific nature of the amidoxime, this could lead to the formation of fused heterocyclic systems, such as benzofuroxans or related structures. researchgate.netresearchgate.net

Furthermore, oxidative cyclization reactions are known for oximes, often proceeding through iminoxyl radical intermediates to form structures like isoxazolines. rsc.org While these reactions more commonly involve unsaturated oximes, similar principles could potentially be applied to functionalize the amidoxime group of the title compound.

Table 3: Potential Heterocyclic Products from this compound

Reaction Type Key Reagent(s) Resulting Heterocycle
Acylation & Cyclodehydration Acyl Chloride, Base 1,2,4-Oxadiazole
Reaction with Nitrile Nitrile, Acid/Base Catalyst 1,2,4-Oxadiazole
Reductive Cyclization Reducing Agent (e.g., SnCl₂) Fused N-Heterocycle (e.g., Benzofuroxan derivative)

Mechanistic Studies of Intramolecular Cyclization Pathways

The mechanisms governing the formation of heterocycles from this compound are based on well-established organic chemistry principles.

The formation of a 1,2,4-oxadiazole from an amidoxime and an acyl chloride proceeds via a clear, stepwise mechanism. The initial step is the nucleophilic attack of the oxime oxygen onto the electrophilic carbonyl carbon of the acyl chloride, forming an O-acylated amidoxime intermediate. In the subsequent cyclization step, which is often promoted by heat or base, the amino nitrogen of the amidoxime attacks the carbonyl carbon of the newly introduced ester group. This intramolecular attack forms a five-membered ring intermediate, which then eliminates a molecule of water (dehydration) to yield the stable, aromatic 1,2,4-oxadiazole ring. mdpi.com

The mechanism for reductive cyclization involves the initial transformation of the nitro group. nih.gov A six-electron reduction converts the -NO₂ group into an -NH₂ group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates. Once the 2-amino-4-chlorobenzamide (B1281268) oxime is formed, an intramolecular nucleophilic attack can occur. For instance, the amino group could attack the carbon of the oxime, or the oxime nitrogen could attack a transient species formed from the other functionalities, leading to a fused ring system. The precise pathway and resulting heterocyclic structure would be highly dependent on the specific reagents and conditions employed. Studies on similar ortho-nitroaryl compounds have shown pathways leading to indazoles, benzimidazoles, and other fused systems. researchgate.netrsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Chloro 3 Nitrobenzamide Oxime

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular structure and supramolecular assembly of 4-chloro-3-nitrobenzamide (B92726) oxime.

Analysis of Intermolecular Interactions

The crystal packing is governed by a network of intermolecular interactions. In the case of 4-chloro-3-nitrobenzamide oxime, one would expect to observe various non-covalent interactions. Hydrogen bonds are anticipated to be significant, likely involving the amide and oxime protons as donors and the oxygen atoms of the nitro and oxime groups, as well as the nitrogen of the oxime, as acceptors. nih.govnih.gov For instance, in the crystal structure of the parent benzamide (B126) oxime, molecules are linked by intermolecular N-H···O and O-H···N hydrogen bonds, forming a two-dimensional network. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings could play a role in stabilizing the crystal structure. The presence of the chlorine atom might also lead to halogen bonding. A detailed crystallographic analysis would quantify the geometries of these interactions.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry with significant implications for the physical properties of a substance. Studies on the related molecule benzamide have revealed the existence of different polymorphs, with their relative stability being a result of a delicate balance between hydrogen bonding, π-π interactions, and intramolecular forces. rsc.orgnih.govox.ac.uk A systematic investigation of this compound under various crystallization conditions could potentially uncover different polymorphic forms. Co-crystallization, the process of forming a crystalline solid from two or more different molecules, is another avenue that remains to be explored for this compound.

High-Resolution NMR Spectroscopy for Complex Structural and Dynamic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy in solution provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Multi-dimensional NMR Techniques

While basic one-dimensional (1D) ¹H and ¹³C NMR spectra for related nitrobenzamides are available chemicalbook.comchemicalbook.comnih.gov, a full structural assignment for this compound would benefit from multi-dimensional NMR techniques.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton.

The expected chemical shifts in the ¹H and ¹³C NMR spectra would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the amide oxime functionality.

TechniqueExpected Information for this compound
COSY Correlations between adjacent aromatic protons.
HMQC/HSQC Direct correlation of aromatic C-H pairs.
HMBC Correlations from aromatic protons to quaternary carbons (e.g., C-Cl, C-NO₂, C-C=N).

Conformational Studies and Stereochemical Assignment

NMR spectroscopy can also be used to investigate the conformational preferences of the molecule in solution. For instance, the presence of rotational barriers around single bonds, such as the C-C bond connecting the benzene (B151609) ring to the amide oxime group, could be studied using variable temperature NMR experiments. Furthermore, NMR can be instrumental in determining the stereochemistry of the oxime group (E/Z isomerism). The relative chemical shifts of protons and carbons near the C=N bond can differ significantly between the two isomers. For some oxime derivatives, it has been observed that they can exist as a mixture of isomers in solution. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Interaction Profiling

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular and intramolecular interactions within this compound. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the known spectral data of structurally related molecules, such as 4-chloro-3-nitrobenzamide and various benzamide oximes.

The FT-IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the key functional moieties: the aromatic ring, the nitro group, the chloro substituent, and the amide oxime group.

Expected Vibrational Frequencies and Assignments:

A hypothetical table of the principal vibrational modes for this compound is presented below, based on the analysis of similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum
O-H (oxime)Stretching3400 - 3200 (broad)FT-IR
N-H (amide)Symmetric & Asymmetric Stretching3400 - 3100FT-IR
C-H (aromatic)Stretching3100 - 3000FT-IR, Raman
C=N (oxime)Stretching1680 - 1640FT-IR, Raman
C=O (amide)Stretching (Amide I)~1660FT-IR
N-H (amide)Bending (Amide II)1650 - 1600FT-IR
C=C (aromatic)Ring Stretching1600 - 1450FT-IR, Raman
NO₂Asymmetric Stretching1550 - 1520FT-IR, Raman
NO₂Symmetric Stretching1360 - 1330FT-IR, Raman
C-N (amide)Stretching1400 - 1200FT-IR, Raman
N-O (oxime)Stretching960 - 930FT-IR
C-ClStretching800 - 600FT-IR, Raman

The O-H stretching vibration of the oxime group is anticipated to appear as a broad band in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹, indicative of hydrogen bonding. The N-H stretching vibrations of the primary amide would likely overlap with the O-H band. The C=N stretching of the oxime is a key characteristic band, expected around 1680-1640 cm⁻¹.

The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the nitro group will be confirmed by its strong asymmetric and symmetric stretching bands, anticipated near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-Cl stretching vibration is expected at lower frequencies, typically in the 800-600 cm⁻¹ range.

Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, such as the C=C and C-Cl stretching modes. The combination of both techniques allows for a more complete and reliable assignment of the vibrational modes, offering a detailed profile of the functional groups and their electronic environment within the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound (C₇H₆ClN₃O₃), the molecular weight is 215.59 g/mol . cymitquimica.comchemicalbook.com The mass spectrum would provide a molecular ion peak (M⁺) that confirms this value.

Predicted Mass Spectrometry Data:

Ion m/z (predicted) Identity
[M]⁺215/217Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes)
[M-OH]⁺198/200Loss of a hydroxyl radical from the oxime
[M-NO₂]⁺169/171Loss of a nitro group
[C₇H₄ClN₂O]⁺181/183Loss of HNO from the oxime
[C₆H₃ClN]⁺124/126Fragmentation of the amide and nitro groups
[C₆H₄Cl]⁺111/113Chlorophenyl cation

The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under electron ionization would likely involve initial cleavages at the weaker bonds. Common fragmentation pathways would include the loss of small neutral molecules or radicals such as ·OH from the oxime group, NO₂ from the aromatic ring, and potentially the cleavage of the amide and oxime functionalities. The analysis of these fragment ions provides a veritable fingerprint of the molecule, confirming the connectivity of the atoms and the presence of the key functional groups. This detailed fragmentation analysis is critical for the structural confirmation of newly synthesized compounds and for distinguishing between isomers.

Theoretical and Computational Investigations of 4 Chloro 3 Nitrobenzamide Oxime

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Theoretical studies are essential for understanding the fundamental properties of a molecule. These investigations typically employ methods like Density Functional Theory (DFT) and ab initio calculations to predict molecular geometry, electronic distribution, and other key characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules. A typical DFT study of 4-Chloro-3-nitrobenzamide (B92726) oxime would involve optimizing the molecule's geometry to find its most stable conformation. This process would yield important data such as bond lengths, bond angles, and dihedral angles.

Data Table: Hypothetical Optimized Geometrical Parameters

Since no specific studies exist, the following table is a placeholder to illustrate the type of data a DFT calculation would provide. The values are not based on actual calculations for 4-Chloro-3-nitrobenzamide oxime.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Cl---
C-N (nitro)---
C-C (ring)---
C=N (oxime)---
N-O (oxime)---
C-C-N---
O-N-O---
C-C-C-C---
Cl-C-C-N---

Furthermore, DFT calculations would provide insights into the electronic properties, such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding the molecule's reactivity.

Ab Initio Methods for Accurate Electronic Structure Determination

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate electronic structure information. A study employing these methods would offer a higher level of confidence in the predicted properties of this compound.

Prediction and Interpretation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can then be compared with experimental data for validation.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. These predictions are invaluable for assigning experimental NMR spectra and can help in confirming the structure of a synthesized compound.

Data Table: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm)

This table illustrates how predicted NMR data would be presented. No experimental or computational NMR data for this compound are currently available in the public domain.

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C1------------
C2------------
C3------------
C4------------
C5------------
C6------------
C (oxime)------------
H (ring)------
H (oxime)------

Simulated Vibrational and Electronic Spectra

Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies and their intensities can be compared with experimental FT-IR and Raman spectra to identify characteristic functional group vibrations. Similarly, simulated UV-Vis spectra can predict the electronic transitions and the maximum absorption wavelengths (λmax).

Reactivity Prediction and Mechanistic Modeling

Theoretical calculations can provide significant insights into the chemical reactivity of a molecule. By analyzing the electronic structure and properties like the MEP, HOMO-LUMO gap, and atomic charges, researchers can predict the most likely sites for electrophilic and nucleophilic attack.

Furthermore, computational modeling can be used to investigate reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most favorable reaction pathway.

Transition State Search and Reaction Coordinate Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. A transition state search is a computational procedure aimed at locating this specific geometry. Once found, a frequency calculation is performed to confirm it is a true saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate is the path of minimum energy that a reaction follows as it progresses from reactants to products. Analyzing this coordinate provides a detailed picture of the bond-making and bond-breaking processes, as well as the energy profile of the entire transformation. For a molecule like this compound, this analysis could be applied to various potential reactions, such as cyclization, rearrangement, or complexation reactions. The process involves mapping the potential energy surface of the reacting system to trace the lowest energy path and identify all intermediates and transition states.

Intermolecular Interaction Studies (Non-Biological Contexts)

The study of intermolecular interactions is key to understanding how molecules of this compound recognize each other and assemble into larger, ordered structures or interact with other chemical species like metal ions.

Supramolecular Assembly Prediction and Analysis

The prediction and analysis of supramolecular assembly focus on how molecules are held together in the solid state by non-covalent interactions, primarily hydrogen bonds and π-π stacking. While specific crystal structure data for this compound is not available, analysis of the closely related compound 4-chloro-3-nitrobenzamide provides a strong basis for prediction.

In the crystal structure of 4-chloro-3-nitrobenzamide, molecules are linked by intermolecular N-H···O and C-H···O hydrogen bonds. Furthermore, π-π stacking interactions between the benzene (B151609) rings, with a centroid-centroid distance of 3.803 Å, contribute to the stabilization of the crystal lattice.

For this compound, the presence of the additional hydroxyl (-OH) and imine (=N-) groups in the oxime moiety introduces more possibilities for hydrogen bonding. It is highly probable that the assembly would be dominated by strong O-H···N and N-H···O hydrogen bonds, similar to those observed in the crystal structure of the parent compound benzamide (B126) oxime . In benzamide oxime, these interactions link molecules to form a two-dimensional supramolecular structure. The combination of the amide, oxime, nitro, and chloro groups in this compound would likely lead to a complex and robust three-dimensional hydrogen-bonded network.

Table 2: Hydrogen-Bond Geometry in the Related Compound 4-Chloro-3-nitrobenzamide

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N2—H2B···O3 0.86 2.10 2.958 177
N2—H2C···O2 0.86 2.26 3.067 155
C2—H2A···O3 0.93 2.42 3.331 166

Data sourced from the crystallographic study of 4-chloro-3-nitrobenzamide.

Interaction with Metal Ions for Complex Formation

The oxime group (-C(=NOH)-) is an excellent ligand for coordinating with a wide variety of metal ions. The nitrogen atom is Lewis basic, and the oxygen atom can be deprotonated to form an oximato group (-C(=NO⁻)-), which acts as a strong binding site. This allows oximes to function as versatile chelating agents, forming stable complexes with many transition metals.

The this compound molecule can coordinate to metal ions through the nitrogen and oxygen atoms of the oxime group, forming a stable five-membered chelate ring. The specific charge and coordination properties of the resulting metal complex can be tuned by the choice of the metal ion and the reaction conditions. Studies on similar oxime-containing ligands have shown the formation of stable complexes with metals such as copper(II), nickel(II), cobalt(II), and iron(III). The coordination typically involves the formation of a bond between the metal and the nitrogen of the oximino group, and often a second bond with the oxygen atom after deprotonation.

Table 3: Potential Metal Ion Interactions with Oxime Ligands

Metal Ion Typical Coordination Mode Potential Complex Properties
Cu(II) Forms square planar or distorted octahedral complexes. Often coordinates through N and O atoms of the oxime. Can exhibit catalytic activity and interesting magnetic properties.
Ni(II) Can form square planar or octahedral complexes. Coordination through the nitrogen of the oximino group is common. Complexes are often colored and can be used in catalysis.
Fe(III) Forms stable, often octahedral, complexes with hydroxamate-like (O,O) chelation. Important in biological iron transport models and can have significant redox activity.

| Co(II)/(III) | Forms stable octahedral complexes. Can be oxidized from Co(II) to Co(III) upon complexation. | Used in various catalytic and material science applications. |

Applications and Future Directions in Chemical Research

Role as a Ligand in Coordination Chemistry

The presence of both nitrogen and oxygen donor atoms in the amide and oxime moieties makes 4-Chloro-3-nitrobenzamide (B92726) oxime a versatile ligand for the formation of coordination complexes with a wide range of metal ions. The oxime group, in particular, is well-documented for its ability to form stable chelate rings with transition metals.

Synthesis and Characterization of Metal Complexes with 4-Chloro-3-nitrobenzamide Oxime.

The synthesis of metal complexes with this compound is anticipated to proceed via the reaction of the ligand with various metal salts in a suitable solvent. The coordination mode is likely to be bidentate, involving the nitrogen atom of the oxime group and the oxygen atom of the amide carbonyl group, forming a stable five-membered chelate ring. The chloro and nitro substituents on the benzene (B151609) ring are expected to modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes.

The characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Anticipated Spectroscopic Data for a Hypothetical [M(this compound)₂] Complex

TechniqueExpected ObservationsInformation Gained
Infrared (IR) Spectroscopy Shift in the C=N and C=O stretching frequencies upon coordination to the metal center.Confirmation of ligand coordination and identification of donor atoms.
¹H NMR Spectroscopy Changes in the chemical shifts of the aromatic and amide protons upon complexation.Information on the coordination environment and ligand conformation.
UV-Visible Spectroscopy Appearance of d-d transition bands for transition metal complexes.Elucidation of the geometry of the metal center.
X-ray Crystallography Determination of the precise three-dimensional structure of the complex.Definitive information on bond lengths, bond angles, and coordination geometry.

These characterization methods would provide a comprehensive understanding of the coordination behavior of this compound and the structural features of its metal complexes.

Investigation of Catalytic Properties of Derived Metal-Oxime Complexes in Organic Transformations (Non-Biological).

Metal-oxime complexes are known to exhibit catalytic activity in a variety of organic transformations. The electronic and steric environment around the metal center, which can be fine-tuned by the ligand, plays a crucial role in determining the catalytic efficacy. The presence of the electron-withdrawing nitro group in this compound could enhance the Lewis acidity of the metal center in its complexes, potentially boosting their catalytic performance in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

For instance, copper(II)-oxime complexes have been investigated as catalysts in aerobic oxidation reactions. researchgate.netnih.gov A hypothetical copper(II) complex of this compound could potentially catalyze the oxidation of alcohols to aldehydes or ketones. Similarly, palladium(II) complexes with oxime-containing ligands have shown activity in the catalytic rearrangement of aldoximes to amides. rsc.orguniovi.es A palladium complex of the title compound could be explored for similar transformations.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Metal IonPotential ReactionSubstrateProduct
Copper(II) Aerobic OxidationBenzyl alcoholBenzaldehyde
Palladium(II) RearrangementBenzaldehyde oximeBenzamide (B126)
Ruthenium(III) Transfer HydrogenationAcetophenone1-Phenylethanol

Further research into the catalytic applications of these complexes could unveil novel and efficient catalytic systems for various organic syntheses.

Utilization in Materials Science and Engineering

The rigid aromatic core and the presence of functional groups capable of intermolecular interactions make this compound a promising building block for the synthesis of advanced organic materials.

Precursor for Advanced Organic Materials (e.g., Polymers, Functional Solids).

The amide functionality in this compound suggests its potential use as a monomer in the synthesis of polyamides. Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. nih.gov The nitro group could be reduced to an amino group, yielding a diamine monomer that could be polymerized with a suitable diacid chloride to form a novel polyamide. The presence of the chloro substituent and the oxime group would impart unique properties to the resulting polymer.

Furthermore, nitroaromatic compounds are known precursors for various functional materials. rsc.orgncl.res.in The controlled thermal decomposition or chemical reduction of this compound or its derivatives could lead to the formation of nitrogen-containing carbonaceous materials with potential applications in catalysis or energy storage.

Contributions to Supramolecular Architectures and Frameworks.

The oxime and amide groups in this compound are capable of forming strong hydrogen bonds. nih.gov These directional interactions can be exploited to construct well-defined supramolecular architectures in the solid state. The crystal structure of the parent benzamide oxime reveals a two-dimensional supramolecular structure formed through intermolecular N—H⋯O and O—H⋯N hydrogen bonds. nih.gov It is expected that this compound would also exhibit extensive hydrogen bonding networks, potentially leading to the formation of interesting crystalline solids with tunable properties. The nitro group can also participate in non-covalent interactions, further influencing the packing of the molecules in the crystal lattice.

Applications in Analytical Chemistry

The chemical reactivity of the oxime and nitro groups can be harnessed for the development of analytical methods for the detection and quantification of this compound or for its use as an analytical reagent.

Oximes can be determined by reacting them with aromatic hydrazines to form hydrazones, which can then be detected spectroscopically or electrochemically. google.com This principle could be applied to develop a method for the quantification of this compound. Furthermore, high-performance liquid chromatography (HPLC) with UV detection is a common technique for the analysis of aromatic oximes and nitroaromatic compounds. researchgate.netnih.gov A reversed-phase HPLC method could be developed for the separation and quantification of this compound in various matrices.

Gas chromatography (GC) is another powerful technique for the analysis of nitroaromatic compounds. epa.govnih.gov A GC method, potentially coupled with a mass spectrometer (GC-MS) for enhanced selectivity and sensitivity, could also be established for the determination of this compound.

Table 3: Potential Analytical Methods for this compound

Analytical TechniquePrinciplePotential Application
HPLC-UV Separation on a reversed-phase column followed by UV detection.Quantification in reaction mixtures or environmental samples.
GC-MS Separation based on volatility followed by mass spectrometric detection.Identification and quantification, particularly in complex matrices.
Spectrophotometry Derivatization with a chromogenic reagent (e.g., an aromatic hydrazine) and measurement of absorbance.Simple and cost-effective quantification.

The development of such analytical methods would be crucial for monitoring the synthesis and applications of this compound.

Development as a Reagent for Selective Detection or Derivatization

The amidoxime (B1450833) functional group (-C(=NOH)NH2) is well-recognized for its ability to form stable complexes with a variety of metal ions. researchgate.netosti.govacs.org This chelating property is a cornerstone for the potential development of this compound as a selective reagent for the detection and quantification of metal ions.

Selective Detection of Metal Ions:

The nitrogen and oxygen atoms of the amidoxime moiety can act as a bidentate ligand, coordinating with metal ions to form colored or fluorescent complexes. The specific substitution pattern on the benzene ring, including the chloro and nitro groups, can influence the selectivity and sensitivity of these interactions. For instance, the electron-withdrawing nature of the nitro group can modulate the electron density on the aromatic ring and the chelating group, potentially fine-tuning the reagent's affinity for specific metal ions.

Future research could focus on systematically studying the complexation of this compound with a range of metal ions. Spectrophotometric or fluorometric titrations could be employed to determine the stoichiometry and stability constants of the resulting complexes. The findings from such studies could lead to the development of new colorimetric or fluorometric methods for the determination of trace amounts of metal ions in environmental or biological samples.

Derivatization Reagent:

In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes, particularly in chromatography. While not specifically reported for this compound, its structure suggests potential as a derivatizing agent for certain classes of organic compounds. For example, the oxime hydroxyl group could potentially react with compounds containing suitable functional groups to form stable derivatives with enhanced UV-Vis or fluorescence detection properties. However, more research is needed to explore and validate such applications.

Chromatographic Applications (e.g., Stationary Phase, Derivatization)

The unique chemical features of this compound suggest its potential utility in various chromatographic techniques, either as a component of the stationary phase or as a derivatization agent to improve the separation and detection of analytes.

Potential as a Stationary Phase Component:

The aromatic ring, polar amide and oxime groups, and the chloro and nitro substituents of this compound could impart unique selectivity as a stationary phase in high-performance liquid chromatography (HPLC). Stationary phases functionalized with amide groups are known to exhibit a combination of hydrophobic and polar interactions, making them suitable for the separation of a wide range of compounds. researchgate.net The presence of the nitro group could introduce additional π-π and dipole-dipole interactions, enhancing the separation of aromatic and polar analytes.

Future investigations could involve the synthesis of silica-based stationary phases chemically bonded with this compound or a derivative. The chromatographic performance of such a column could then be evaluated for the separation of various classes of compounds, including positional isomers and structurally related molecules. mtc-usa.comchromforum.org

Derivatization for Chromatographic Analysis:

As mentioned in the previous section, this compound could potentially be used as a pre-column derivatization reagent in HPLC. By reacting with specific functional groups of target analytes, it could introduce a chromophore (the nitroaromatic system) that would allow for sensitive UV-Vis detection. This approach could be particularly useful for the analysis of compounds that lack a native chromophore.

Future Research Avenues in Synthetic and Applied Organic Chemistry

The this compound scaffold presents a versatile platform for the development of novel organic compounds with potentially interesting chemical and biological properties. The following sections outline promising future research directions in synthetic and applied organic chemistry.

Exploration of Novel Reaction Pathways and Derivatization Strategies

The reactivity of the oxime functional group is well-established and offers numerous possibilities for the synthesis of new derivatives of this compound. nsf.govresearchgate.net

Cyclization Reactions:

The amidoxime moiety is a known precursor for the synthesis of various heterocyclic compounds, such as 1,2,4-oxadiazoles. By reacting this compound with different reagents like anhydrides, acid chlorides, or orthoesters, a library of novel 1,2,4-oxadiazole (B8745197) derivatives could be synthesized. These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.

N- and O-Alkylation and Acylation:

The nitrogen and oxygen atoms of the oxime group are nucleophilic and can be subjected to alkylation and acylation reactions. These modifications would allow for the introduction of a wide variety of substituents, leading to the generation of a diverse library of this compound derivatives with tailored physicochemical properties.

Reduction of the Nitro Group:

The nitro group on the benzene ring can be selectively reduced to an amino group. This transformation would open up a new set of derivatization possibilities, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and diazotization followed by substitution. The resulting amino-substituted benzamide oximes could exhibit different chelating properties and biological activities compared to the parent nitro compound.

Design and Synthesis of Advanced Chemical Entities Based on the this compound Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications. walshmedicalmedia.comwalshmedicalmedia.com The unique combination of the benzamide oxime core with chloro and nitro substituents in this compound makes it an attractive starting point for the design and synthesis of novel bioactive molecules.

As a Scaffold for Bioactive Compounds:

The various functional groups on the this compound molecule can be strategically modified to interact with specific biological targets. For instance, the amidoxime group can act as a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-stacking interactions. By exploring different derivatization strategies, as outlined in the previous section, medicinal chemists could generate a library of compounds for screening against various diseases.

Bioisosteric Replacements:

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic properties. benthamscience.comdrughunter.com In the context of this compound, the nitro group, for example, could be replaced with other electron-withdrawing groups like a cyano or a trifluoromethyl group. Similarly, the chloro substituent could be replaced with other halogens or small alkyl groups. These modifications could lead to the discovery of new compounds with improved drug-like properties.

Q & A

Q. What synthetic methodologies are effective for preparing 4-Chloro-3-nitrobenzamide oxime, and how can reaction conditions be optimized?

  • Methodological Answer : The oxime derivative can be synthesized by reacting 4-Chloro-3-nitrobenzamide with hydroxylamine hydrochloride under alkaline conditions. Key parameters include maintaining a pH >10 and controlling the reaction temperature (e.g., 60–80°C) to favor nucleophilic substitution at the carbonyl group. Post-synthesis, crystallization from methanol or ethanol is recommended for purification, as demonstrated in analogous amide-to-oxime conversions . For precursor synthesis (e.g., 4-Chloro-3-nitrobenzamide), thionyl chloride-mediated activation of 4-Chloro-3-nitrobenzoic acid followed by ammonolysis is standard .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and packing interactions. Data collection using MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., R-factor <0.08) ensures accuracy . Complementary techniques include:
  • NMR : To confirm oxime formation (NH-OH resonance at δ 9–11 ppm).
  • Mass spectrometry : For molecular ion [M+H]+ verification.
  • UV-Vis : To assess electronic transitions influenced by nitro and oxime groups .

Q. How do hydrogen-bonding networks and π-π interactions stabilize the crystal lattice of this compound?

  • Methodological Answer : N–H⋯O and C–H⋯O hydrogen bonds (e.g., N–H⋯O distances ~2.8–3.0 Å) and π-π stacking (centroid distances ~3.8 Å) dominate packing. These interactions are optimized using SHELX refinement, with H-atom parameters constrained to parent atoms (Uiso = 1.2Ueq). Such stabilization is critical for minimizing thermal motion and ensuring structural integrity .

Q. What purification strategies are recommended for isolating high-purity this compound?

  • Methodological Answer : Slow evaporation of methanol or ethanol solutions yields single crystals suitable for SCXRD. For bulk purification, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from polar aprotic solvents (e.g., DMF) removes unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved using SHELX software?

  • Methodological Answer : Disordered regions (e.g., rotating nitro or oxime groups) require partitioning occupancy ratios in SHELXL. Constraints like SIMU and DELU dampen unrealistic thermal motion, while free variables refine partial occupancies. High-resolution data (θmax >25°) and TWIN/BASF commands address twinning, common in nitro-aromatic systems .

Q. What computational approaches predict the reactivity of this compound toward nucleophilic agents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals to identify reactive sites. The nitro group’s electron-withdrawing effect lowers LUMO energy at the oxime C=N bond, enhancing susceptibility to nucleophilic attack. Solvent effects (PCM model) and transition-state analysis (IRC) further validate reaction pathways .

Q. How can synthetic yields of this compound be improved under varying pH conditions?

  • Methodological Answer : Alkaline conditions (pH 10–12) favor hydroxylamine deprotonation, accelerating nucleophilic addition. Kinetic studies using in-situ FTIR or HPLC monitor intermediate formation. For example, maintaining pH >11 during oxime formation reduces side reactions (e.g., hydrolysis of the amide group) and improves yields by >20% .

Q. What strategies enable functionalization of this compound for enhanced biological activity?

  • Methodological Answer : Introducing electron-donating groups (e.g., methyl, methoxy) at the meta-position modulates electronic properties and binding affinity. Reductive amination of the oxime NH2 group generates hydrazone derivatives, while Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) adds aryl/heteroaryl moieties. Such modifications are guided by docking studies against target enzymes (e.g., bacterial PPTases) .

Q. How do non-covalent interactions influence the solubility and stability of this compound in different solvents?

  • Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. Polar solvents (e.g., DMSO) disrupt hydrogen bonds, increasing solubility but reducing crystalline stability. Conversely, low-polarity solvents (e.g., chloroform) preserve packing interactions but limit dissolution. Solubility parameters (Hansen) correlate with observed dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.